![molecular formula C41H28N2O7 B14208854 4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid} CAS No. 824944-55-0](/img/structure/B14208854.png)
4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbonyl group flanked by two benzoic acid moieties, each linked to a biphenyl structure through an amide bond. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} typically involves multi-step organic reactions One common method starts with the preparation of the biphenyl-4-carbonyl chloride, which is then reacted with 4-aminobenzoic acid under controlled conditions to form the amide bond
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} exerts its effects involves interactions with various molecular targets. The compound’s amide bonds and aromatic rings allow it to form hydrogen bonds and π-π interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diaminodiphenylmethane: Shares structural similarities but lacks the carbonyl and benzoic acid groups.
Benzidine: Contains biphenyl units but differs in functional groups and overall structure.
4,4’-Methylenedianiline: Similar in having aromatic amine groups but differs in the linking moiety.
Uniqueness
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} is unique due to its combination of carbonyl, amide, and benzoic acid functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in multiple types of chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds.
Propriétés
Numéro CAS |
824944-55-0 |
|---|---|
Formule moléculaire |
C41H28N2O7 |
Poids moléculaire |
660.7 g/mol |
Nom IUPAC |
4-[4-carboxy-3-[(4-phenylbenzoyl)amino]benzoyl]-2-[(4-phenylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C41H28N2O7/c44-37(31-19-21-33(40(47)48)35(23-31)42-38(45)29-15-11-27(12-16-29)25-7-3-1-4-8-25)32-20-22-34(41(49)50)36(24-32)43-39(46)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H,(H,42,45)(H,43,46)(H,47,48)(H,49,50) |
Clé InChI |
RMQPMEFZBMHJGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(=O)C4=CC(=C(C=C4)C(=O)O)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


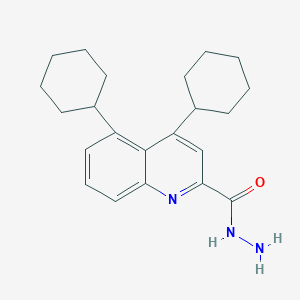
![N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208779.png)
![Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-](/img/structure/B14208782.png)
![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
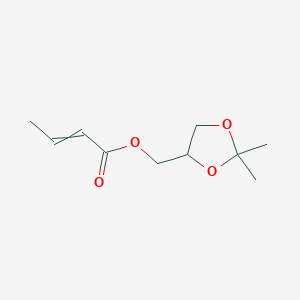
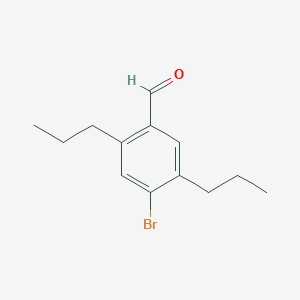
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
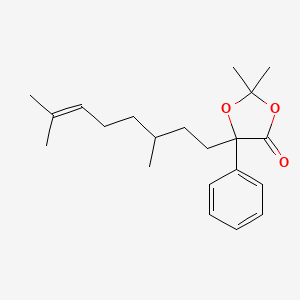
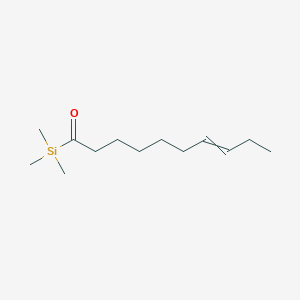
![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)

![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
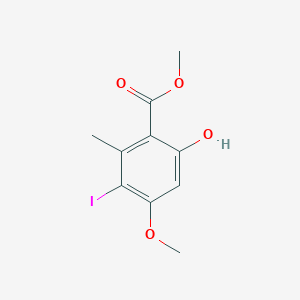
![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)
